molecular formula C18H33N5O7 B054720 Eglin c (60-63) CAS No. 122299-14-3

Eglin c (60-63)

Cat. No. B054720
M. Wt: 431.5 g/mol
InChI Key: KAMOTFUFDACEHJ-ZZEGJQGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eglin c (60-63) is a small protein molecule that is commonly used in scientific research due to its unique properties. It is a member of the serine protease inhibitor family and is known for its ability to inhibit trypsin, chymotrypsin, and elastase enzymes. Eglin c (60-63) has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.

Mechanism Of Action

Eglin c (Eglin c (60-63)) inhibits serine proteases by binding to their active sites. It does this by forming a stable complex with the protease, preventing substrate binding and catalysis. The inhibition is irreversible, as the complex cannot be dissociated by normal physiological conditions.

Biochemical And Physiological Effects

Eglin c (Eglin c (60-63)) has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit platelet aggregation and thrombus formation. These effects are thought to be related to the inhibition of serine proteases involved in these processes.

Advantages And Limitations For Lab Experiments

One advantage of using Eglin c (Eglin c (60-63)) in lab experiments is its high specificity for serine proteases. This allows for precise investigation of the activity and function of these enzymes. Additionally, Eglin c (Eglin c (60-63)) is stable and easy to purify, making it a convenient tool for researchers.
One limitation of using Eglin c (Eglin c (60-63)) is its irreversible inhibition of serine proteases. This can make it difficult to investigate the effects of protease activity on downstream processes. Additionally, Eglin c (Eglin c (60-63)) may not be suitable for studying proteases that are not inhibited by the protein.

Future Directions

There are several future directions for research involving Eglin c (Eglin c (60-63)). One potential area of investigation is the development of novel protease inhibitors based on the structure of Eglin c (Eglin c (60-63)). Another direction is the investigation of the anti-inflammatory and anti-tumor properties of Eglin c (Eglin c (60-63)) in vivo. Additionally, the use of Eglin c (Eglin c (60-63)) in drug discovery research may lead to the development of new therapies for various diseases.

Synthesis Methods

Eglin c (Eglin c (60-63)) can be synthesized using recombinant DNA technology. The gene encoding for Eglin c (Eglin c (60-63)) can be cloned and expressed in a host organism such as E. coli. The protein can then be purified using various chromatography techniques, such as ion exchange chromatography and size exclusion chromatography.

Scientific Research Applications

Eglin c (Eglin c (60-63)) has numerous applications in scientific research. It is commonly used as a tool to study the activity and specificity of serine proteases. It can also be used to investigate the structure and function of protease inhibitors. Additionally, Eglin c (Eglin c (60-63)) has been used in drug discovery research, as it can serve as a lead compound for the development of new protease inhibitors.

properties

CAS RN

122299-14-3

Product Name

Eglin c (60-63)

Molecular Formula

C18H33N5O7

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H33N5O7/c1-7(2)13(17(28)23-14(8(3)4)18(29)30)22-15(26)10(6-11(19)25)21-16(27)12(20)9(5)24/h7-10,12-14,24H,6,20H2,1-5H3,(H2,19,25)(H,21,27)(H,22,26)(H,23,28)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1

InChI Key

KAMOTFUFDACEHJ-ZZEGJQGJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Other CAS RN

122299-14-3

sequence

TNVV

synonyms

eglin c (60-63)
Thr-Asn-Val-Val-OH

Origin of Product

United States

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